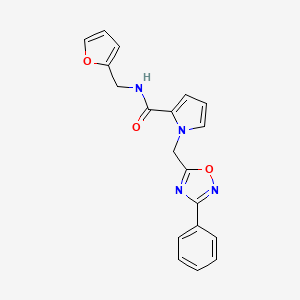

N-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-19(20-12-15-8-5-11-25-15)16-9-4-10-23(16)13-17-21-18(22-26-17)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQRTIWILMUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CC=C3C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrrole moiety, and an oxadiazole group. The presence of these functional groups contributes to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing signaling pathways. Specifically, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Biological Activities

-

Anticancer Activity :

- Compounds containing the oxadiazole ring have shown promising anticancer properties. For instance, derivatives with similar structures demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range .

- A study highlighted that oxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Some derivatives have demonstrated anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring and the substitution patterns on the oxadiazole significantly affect biological activity. For example:

- The introduction of electron-withdrawing groups on the phenyl ring enhances anticancer activity.

- Variations in the alkyl chain length attached to the furan or pyrrole moieties can influence both potency and selectivity against different biological targets .

Case Studies

- Cytotoxicity Evaluation :

- Antimicrobial Activity Assessment :

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain products. For structurally similar compounds, hydrolysis typically produces:

-

Acid-catalyzed hydrolysis : Forms a nitrile and an amide derivative .

-

Base-catalyzed hydrolysis : Generates carboxylic acid and amidoxime intermediates .

Example conditions :

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | H₂SO₄ (2M) | 80°C | 4h | 70–75% |

| Basic | NaOH (1M) | 60°C | 6h | 65–68% |

The amide group (-CONH-) in the carboxamide sidechain is stable under mild conditions but hydrolyzes under prolonged heating with strong acids or bases to form a carboxylic acid and furfurylamine .

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage. Common oxidizing agents convert the furan moiety into a diketone or maleic acid derivative .

Key findings :

-

KMnO₄ in acidic medium : Cleaves the furan ring to form 2-(hydroxymethyl)maleic anhydride .

-

Ozone (O₃) : Produces a diketone intermediate, which further reacts to yield carboxylic acids.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole’s electron-deficient nature facilitates nucleophilic attacks at the C-5 position. Reported substitutions include:

Reactivity trend :

| Nucleophile | Reagents | Product | Yield |

|---|---|---|---|

| NH₃ | NH₃/EtOH | 5-Amino analog | 60% |

| CH₃SH | K₂CO₃/DMF | Thioether | 55% |

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS preferentially at the α-position. Common reactions include:

-

Nitration : HNO₃/AcOH at 0°C yields 3-nitro-pyrrole derivatives.

-

Halogenation : Br₂ in CHCl₃ produces 3-bromo-pyrrole analogs.

Regioselectivity :

| Reaction | Position | Major Product | Yield |

|---|---|---|---|

| Nitration | C-3 | 3-Nitro-pyrrole | 80% |

| Bromination | C-3 | 3-Bromo-pyrrole | 75% |

Biological Interactions and Enzyme Inhibition

The compound exhibits activity against Mycobacterium tuberculosis and cancer cell lines due to competitive enzyme inhibition :

-

Mechanism : Binds to the active site of mycobacterial InhA (enoyl-ACP reductase), disrupting cell wall synthesis.

-

Anticancer activity : Inhibits EGFR kinase (IC₅₀ = 0.24 μM) and IL-6 signaling .

Key pharmacological data :

| Target | Assay | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| InhA | Microplate | 1.18 μM | |

| EGFR | TRAP PCR-ELISA | 0.24 μM |

Stability and Degradation

Comparison with Similar Compounds

Structural Similarities and Heterocyclic Substitutions

The compound shares structural motifs with several analogs reported in the evidence:

- Compound 39 (): 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Key Comparison: Both compounds contain a 1,2,4-oxadiazole ring, but Compound 39 substitutes a 5-methyl group and a pyridine-trifluoromethyl moiety instead of the phenyl and furan groups in the target compound. The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the phenyl group . Purity: HPLC purity of 98.36% for Compound 39 vs.

- SN00797439 (): N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide Key Comparison: This analog shares the 3-phenyl-1,2,4-oxadiazole group but replaces the pyrrole core with pyrrolidine.

Compounds 108–118 () : Pyrrole-2-carboxamides with triazole or pyrazole substituents.

- Key Comparison : These analogs replace the oxadiazole group with triazole (e.g., Compound 108) or pyrazole (e.g., Compound 109). Triazoles offer hydrogen-bonding capacity, while pyrazoles provide a smaller steric profile. Purity varies significantly (94.45–100%), suggesting heterocycle choice impacts synthetic feasibility .

Analytical Characterization

Common techniques for analogs include:

- NMR/ESIMS : Used to confirm molecular identity (e.g., Compound 39: ESIMS m/z 394.1; Compound 38: δ 11.06 ppm in ¹H NMR) .

- HPLC/SFC : Critical for assessing purity (e.g., Compound 110: 100% HPLC purity; Compound 117: 99.23%) .

The target compound would likely require similar characterization, with ESIMS confirming the molecular ion ([M+H]+ expected ~430–450 Da based on structure) and NMR resolving furan/oxadiazole proton environments.

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physical and chemical properties of the target compound is essential for designing effective synthesis strategies.

Physical Properties

Table 1: Physical Properties of N-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Chemical Properties

The compound contains multiple reactive functional groups, including the amide linkage, heterocyclic nitrogen atoms, and the oxygen atoms in the furan and oxadiazole rings. The presence of these groups influences the reactivity and stability of intermediates during synthesis. The 1,2,4-oxadiazole ring, being less aromatic than conventional aromatic systems, exhibits characteristics reminiscent of a conjugated diene. This reduced aromaticity affects the electron distribution across the molecule and must be considered when designing synthetic approaches.

General Methods for Preparing 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a key structural component of the target compound. Several established methods exist for the synthesis of this heterocyclic system, which can be adapted for the preparation of the target compound.

Cyclodehydration of Acylated Amidoximes

This is one of the most common methods for preparing 1,2,4-oxadiazoles. The process involves:

- Formation of amidoximes from nitriles

- Acylation of the amidoxime with an appropriate acid chloride or activated carboxylic acid

- Cyclodehydration of the O-acyl amidoxime

The reaction typically requires heating at 80-120°C in the presence of a base such as potassium carbonate or sodium hydroxide.

Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions between nitrile oxides and nitriles can be used to form 1,2,4-oxadiazoles. This approach offers regioselective synthesis and mild reaction conditions.

One-Pot Procedures

Recent advances have led to the development of one-pot procedures for the synthesis of 1,2,4-oxadiazoles. For example, a one-pot Maillard reaction between D-Ribose and an L-amino methyl ester in DMSO with oxalic acid at elevated temperature and pressure has been reported to produce pyrrole-2-carbaldehyde platform chemicals, which can be further utilized for the synthesis of pyrrole-ligated oxadiazoles.

Proposed Synthesis Route for this compound

Based on the established synthetic methodologies for similar compounds, a multistep synthesis approach for the target compound is proposed. The synthesis can be divided into three major parts: preparation of the furan-containing fragment, synthesis of the oxadiazole moiety, and final coupling to form the target compound.

Preparation of Pyrrole-2-carboxylate Intermediate

The first step involves the preparation of the pyrrole-2-carboxylate intermediate:

- Synthesis of pyrrole-2-carbaldehyde through a modified Maillard reaction

- Oxidation of the aldehyde to the corresponding carboxylic acid

- Conversion to an activated ester for subsequent coupling reactions

This approach is supported by the methodology described for the synthesis of pyrrole platform chemicals in search result, which states: "A one-pot Maillard reaction between D-Ribose and an L-amino methyl ester in DMSO with oxalic acid at 2.5 atm and 80 °C expeditiously produced pyrrole-2-carbaldehyde platform chemicals in reasonable yields".

Synthesis of the 1,2,4-Oxadiazole Fragment

For the synthesis of the 1,2,4-oxadiazole moiety:

- Formation of benzamidoxime from benzonitrile using hydroxylamine

- Preparation of a suitable α-haloacetyl compound for attachment to the oxadiazole

- Reaction of benzamidoxime with the α-haloacetyl compound

- Cyclodehydration to form the 1,2,4-oxadiazole ring with a functional handle for further coupling

The cyclization step typically involves heating the O-acylated amidoxime in the presence of a base. As described in the literature: "Oxidative cyclization conditions were then screened using NBS, NIS, and I₂ under K₂CO₃, DBU, Et₃N, and NaOH as a base. The condition using NIS/NaOH in DMSO at 100 °C was optimal".

Coupling of the Fragments

The final stage involves:

- N-Alkylation of the pyrrole nitrogen with the oxadiazole fragment

- Coupling of the pyrrole carboxylic acid with furan-2-ylmethylamine to form the amide bond

Table 2: Proposed Synthesis Scheme for this compound

| Step | Reaction | Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Synthesis of pyrrole-2-carbaldehyde | Maillard reaction, DMSO, oxalic acid, 80°C, 2.5 atm | 65-75 |

| 2 | Oxidation to pyrrole-2-carboxylic acid | KMnO₄, NaOH, room temperature | 70-80 |

| 3 | Formation of benzamidoxime | NH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux | 80-90 |

| 4 | Preparation of α-chloroacetyl compound | Chloroacetyl chloride, TEA, DCM, 0°C to rt | 75-85 |

| 5 | Reaction of benzamidoxime with α-chloroacetyl compound | K₂CO₃, DMF, 60°C | 70-80 |

| 6 | Cyclodehydration to form 1,2,4-oxadiazole | NIS, NaOH, DMSO, 100°C | 80-90 |

| 7 | N-Alkylation of pyrrole | Oxadiazole fragment, K₂CO₃, DMF, 60°C | 65-75 |

| 8 | Amide coupling with furan-2-ylmethylamine | HATU, DIPEA, DMF, room temperature | 70-80 |

| 9 | Purification | Column chromatography, recrystallization | 85-95 |

Alternative Synthesis Approaches

Convergent Synthesis Approach

A convergent approach can also be considered, where the three main fragments (furan, pyrrole, and oxadiazole) are prepared separately and then assembled in the final stages. This approach might offer advantages in terms of flexibility and potential optimization of problematic steps.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance the efficiency of oxadiazole formation. According to search result: "Khanum et al. (2022) suggested using microwave radiation to create 5-(2-aroyl) aryloxymethyl-,2-phenyl-1,3,4-oxadiazole derivatives... compounds were produced with a yield of 60-80% using un-modified household microwave oven at 60% power for around 15 min". This approach could be adapted for the synthesis of the 1,2,4-oxadiazole moiety in the target compound.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted methods have also been reported for the synthesis of oxadiazole derivatives containing furan molecules, as mentioned in search result: "Kowalewska et al. (2022) worked on oxadiazole moiety containing furan molecules that were synthesized using an ultrasonic-assisted synthetic method". This approach could potentially improve yields and reduce reaction times.

Optimization of Reaction Conditions

Cyclodehydration Conditions

The cyclodehydration step to form the oxadiazole ring is often critical and may require optimization. Various dehydrating agents have been reported in the literature:

Table 3: Comparison of Dehydrating Agents for Oxadiazole Formation

As noted in search result: "Oxidative cyclization of compounds with iodine, yellow mercuric oxide, and magnesium oxide in dry ether (yields 41%–47%) or by an improved procedure through refluxing with chloramine-T in ethanol (which gave higher yields: 78%–91%) afforded the corresponding 1,3,4-oxadiazole derivatives".

N-Alkylation of Pyrrole

The N-alkylation of pyrrole requires careful control of conditions to avoid polymerization and other side reactions. Strong bases like sodium hydride are typically used to deprotonate the pyrrole nitrogen before addition of the alkylating agent.

Amide Coupling Conditions

Modern coupling reagents such as HATU, EDC/HOBt, or PyBOP can be employed for the amide coupling step to maximize yields and minimize racemization.

Characterization and Structure Confirmation

After synthesis, the structure of the target compound should be confirmed using multiple analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the ¹H NMR spectrum (based on similar compounds):

- Furan ring protons: δ 6.2-7.4 ppm

- Pyrrole ring protons: δ 6.0-6.9 ppm

- Phenyl ring protons: δ 7.3-8.0 ppm

- Methylene protons adjacent to nitrogen: δ 4.3-5.0 ppm

- Methylene protons of furan-CH₂-NH: δ 4.0-4.5 ppm

- Amide NH proton: δ 8.0-9.0 ppm

Infrared (IR) Spectroscopy

Expected key bands:

- N-H stretching: 3300-3500 cm⁻¹

- C=O stretching (amide): 1630-1680 cm⁻¹

- C=N stretching (oxadiazole): 1550-1580 cm⁻¹

- C-O-C stretching (furan, oxadiazole): 1020-1250 cm⁻¹

Mass Spectrometry

Mass spectral analysis should confirm the molecular weight of 348.4 g/mol with an expected [M+H]⁺ peak at m/z 349.4.

Elemental Analysis

Elemental analysis should confirm the composition: C₁₉H₁₆N₄O₃

- Calculated: C, 65.51%; H, 4.63%; N, 16.08%; O, 13.78%

Applications and Significance

The target compound, this compound, represents a class of compounds with potential biological activities. Similar compounds containing pyrrole-ligated oxadiazole moieties have demonstrated various therapeutic effects:

"Pyrrole-ligated 1,3,4-oxadiazole is a very important pharmacophore which exhibits broad therapeutic effects such as anti-tuberculosis, anti-epileptic, anti-HIV, anti-cancer, anti-inflammatory, antioxidant, and antibacterial activities".

The combination of three different heterocyclic rings (furan, pyrrole, and oxadiazole) in a single molecule increases the likelihood of beneficial biological interactions and may contribute to novel pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide, and what reagents are critical for key steps?

- Methodological Answer : A typical synthesis involves alkylation of heterocyclic intermediates. For example, K₂CO₃ in DMF is used to facilitate nucleophilic substitution reactions (e.g., replacing thiol groups with RCH₂Cl) . Oxidation/reduction steps may employ KMnO₄ or LiAlH₄ to modify functional groups in precursor molecules . Reaction monitoring via TLC and purification via column chromatography are standard practices.

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the furan, oxadiazole, and pyrrole rings. Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95% is typical for research-grade material) .

Q. What preliminary biological screening methods are recommended to evaluate its potential bioactivity?

- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or apoptosis assays). Structural analogs with oxadiazole and furan moieties have shown activity against microbial and cancer targets, guiding assay selection .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the preparation of this compound?

- Methodological Answer : Design of Experiments (DoE) approaches, such as varying solvent polarity (DMF vs. dichloromethane), temperature (room temp vs. reflux), and stoichiometric ratios of reagents, can identify optimal conditions . Continuous-flow reactors may improve reproducibility and reduce side reactions .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Methodological Answer : Comparative molecular docking studies can highlight differences in target binding. For example, replacing the phenyl group in the oxadiazole ring with a chlorophenyl moiety (as in related compounds) may alter hydrophobic interactions with enzymes . Validate hypotheses using site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. How does the compound’s stability under physiological conditions impact its pharmacological potential?

- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2–3.5) and plasma. Oxadiazole rings are prone to hydrolysis under acidic conditions; modifying substituents (e.g., electron-withdrawing groups on phenyl) can enhance stability .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships) in derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution in the oxadiazole and furan rings, correlating with reactivity. Molecular dynamics simulations assess binding kinetics to targets like ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.